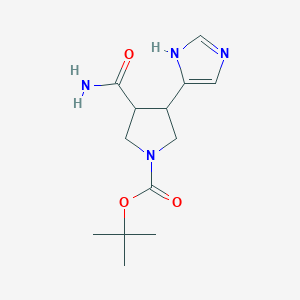

tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

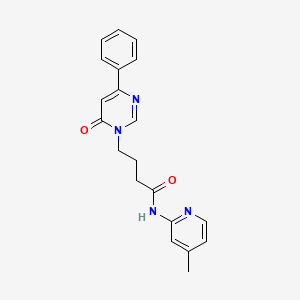

“tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 2102412-89-3 . It has a molecular weight of 280.32 and a molecular formula of C13H20N4O3 .

Synthesis Analysis

The synthesis of imidazoles, which is a key component of this compound, has seen significant advances recently . These heterocycles are crucial to functional molecules used in various applications. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 280.32 and a molecular formula of C13H20N4O3 . Other properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been involved in synthesis research focusing on creating complex molecular structures. For example, a two-step synthesis process involving palladium-catalyzed amination and intramolecular amidation techniques has been developed to prepare 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's utility in facilitating complex chemical transformations (Scott, 2006).

Radioprotective Effects

- In pharmacology, novel chiral nitronyl nitroxyl radicals related to the compound have been synthesized and evaluated for their cytotoxic and radioprotective effects on rat glioma C6 cells, highlighting its potential application in developing radioprotection drugs (Qin et al., 2009).

Material Science Applications

- Research on Ir(III) complexes incorporating this compound has shown that these materials exhibit fluorescence-phosphorescence dual-emission, mechanoluminescence, and can be used for data security protection, indicating the compound's role in the development of smart luminescent materials (Song et al., 2016).

Crystal Structure Analysis

- Studies have also focused on the crystal structure and vibrational properties of derivatives, providing insights into the molecular structure, hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces. This research is crucial for understanding the compound's behavior in solid-state applications (Chen et al., 2021).

Catalytic Activities

- The compound's derivatives have been explored for their catalytic activities , such as in the synthesis of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, showing its potential in facilitating hydrogen transfer reactions (Cheng et al., 2009).

Electrochromic Properties

- A new conducting polymer containing a carbazole subunit related to this compound has been synthesized, showcasing electrochemical, optical, and electrochromic properties suitable for applications in designing electrochromic devices (Koyuncu et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-carbamoyl-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-5-8(9(6-17)11(14)18)10-4-15-7-16-10/h4,7-9H,5-6H2,1-3H3,(H2,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOVOFGSOJZINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)